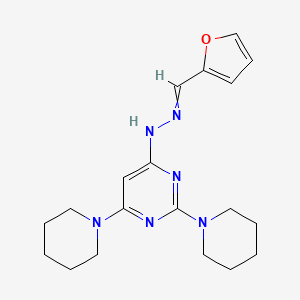
2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone, also known as FPH1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPH1 is a small molecule inhibitor that selectively targets the enzyme HIF prolyl hydroxylase, which is involved in the regulation of cellular responses to hypoxia.
Mecanismo De Acción
2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone selectively targets the active site of HIF prolyl hydroxylase, which is involved in the hydroxylation of HIF-α subunits. Hydroxylated HIF-α subunits are recognized by the von Hippel-Lindau protein, leading to their degradation by the proteasome. By inhibiting HIF prolyl hydroxylase, 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone stabilizes HIF-α subunits, leading to the activation of HIF-dependent transcriptional programs.
Biochemical and Physiological Effects:
2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects. It has been demonstrated to induce angiogenesis, erythropoiesis, and glycolysis in different cell types. 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has also been shown to protect cells from hypoxia-induced apoptosis and to enhance cell survival under low oxygen conditions. Furthermore, 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has high selectivity and potency for HIF prolyl hydroxylase, making it a suitable compound for studying the role of this enzyme in different cellular processes. However, 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone can also have off-target effects, which should be carefully considered when interpreting experimental results.
Direcciones Futuras
2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has potential applications in various fields of scientific research. Future studies could investigate the role of 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone in different physiological and pathological conditions, such as cancer, ischemia, and inflammation. Furthermore, 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone could be used as a tool to investigate the role of HIF prolyl hydroxylase in different tissues and cell types. Finally, the development of more potent and selective inhibitors of HIF prolyl hydroxylase could lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone involves the reaction of 2-furaldehyde with 2,6-di-1-piperidinyl-4-pyrimidinylhydrazine in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The synthesis of 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of HIF prolyl hydroxylase, which plays a crucial role in the regulation of cellular responses to hypoxia. 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has been used in various studies to investigate the role of HIF prolyl hydroxylase in different cellular processes such as angiogenesis, erythropoiesis, and metabolism.
Propiedades
IUPAC Name |
N-(furan-2-ylmethylideneamino)-2,6-di(piperidin-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-3-9-24(10-4-1)18-14-17(23-20-15-16-8-7-13-26-16)21-19(22-18)25-11-5-2-6-12-25/h7-8,13-15H,1-6,9-12H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHOTBYPNNGRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC=CO3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174087.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174095.png)
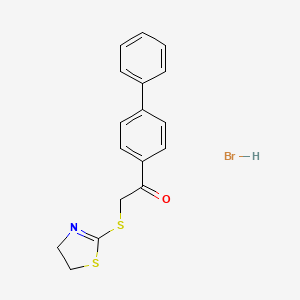
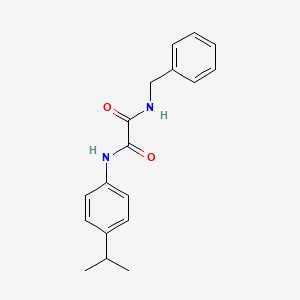
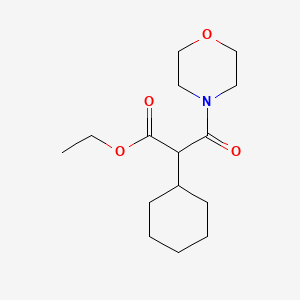
![2-[(phenoxyacetyl)amino]-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5174108.png)
![3-(4-bromobenzyl)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5174110.png)

![methyl 3-{[4-(acetylamino)benzoyl]amino}-2-methylbenzoate](/img/structure/B5174122.png)
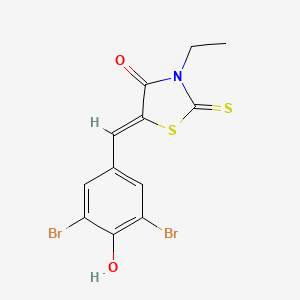
![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5174139.png)
![3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5174147.png)
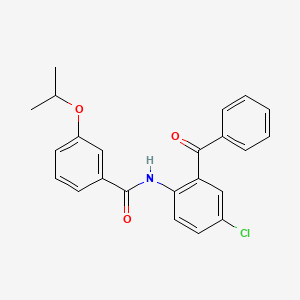
![2-(4-methylphenoxy)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5174160.png)